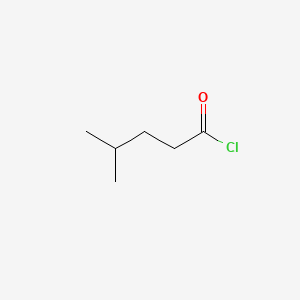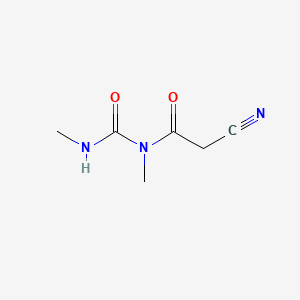
N-Ethylpyrrole
Vue d'ensemble
Description
N-Ethylpyrrole is a chemical compound with the linear formula C6H9N . It’s one of the ethyl-substituted derivatives of pyrrole .
Synthesis Analysis
The synthesis of this compound and its derivatives can be achieved through solvent-free chemical oxidative polymerizations. This process involves the mechanical mixing of the monomer and solid FeCl3 oxidant under a nitrogen atmosphere .Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as X-ray crystallography . The structure can also be viewed using Java or Javascript .Chemical Reactions Analysis
Monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms, enabling the design of new catalysts and methods .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, Fourier transform infrared spectroscopy studies indicated the presence of hydroxy and carbonyl groups which were introduced during the polymerization due to overoxidation .Applications De Recherche Scientifique
Stabilisateur de marbre liquide
N-Ethylpyrrole, lorsqu'il est polymérisé pour former du poly(this compound), s'est avéré être un stabilisateur efficace pour les billes liquides . Ce sont de petites gouttelettes liquides recouvertes de particules hydrophobes qui empêchent la coalescence avec d'autres gouttelettes ou l'adhérence aux surfaces. La forme polymérisée du this compound peut adsorber à l'interface air-eau, permettant à la bille liquide de se déplacer sur une surface d'eau plane grâce à un écoulement de Marangoni induit par un laser proche infrarouge. Cette application est importante dans le développement de systèmes de transport de fluides miniatures.
Propriétés photothermiques
Les grains de poly(this compound) présentent des propriétés photothermiques, ce qui signifie qu'ils peuvent augmenter rapidement en température lorsqu'ils sont exposés à un rayonnement laser proche infrarouge . Cette propriété est particulièrement utile dans les applications nécessitant un chauffage contrôlé, comme dans les dispositifs microfluidiques ou dans la libération ciblée de substances dans des applications biomédicales.
Applications biomédicales
La sous-unité pyrrole, qui comprend le this compound, est un élément clé de divers composés biologiquement actifs. Elle a des applications diverses en thérapeutique, notamment dans les fongicides, les antibiotiques, les anti-inflammatoires, les médicaments hypolipidémiants, les agents antitumoraux, etc. . Ces composés sont connus pour inhiber la transcriptase inverse dans le VIH-1 et les protéines kinases des polymérases d'ADN cellulaires.
Stockage d'énergie
Les dérivés du this compound, en particulier sous leur forme nanostructurée de polypyrrole, présentent des applications potentielles dans le stockage d'énergie . Grâce à leur excellente conductivité électrique et à leurs propriétés redox réversibles, ils peuvent être utilisés dans le développement de batteries et de supercondensateurs.
Capteurs
Les nanomatériaux de polypyrrole, qui comprennent des dérivés du this compound, sont utilisés dans la fabrication de capteurs . Leur haute conductivité et leur stabilité environnementale les rendent adaptés à la détection de diverses substances chimiques et biologiques.
Adsorption et élimination des impuretés
La forme nanostructurée du polypyrrole trouve des applications dans l'adsorption et l'élimination des impuretés . Ceci est particulièrement pertinent dans les procédés de traitement de l'eau où ces matériaux peuvent être utilisés pour éliminer les contaminants.
Blindage électromagnétique
Les matériaux de polypyrrole, y compris ceux dérivés du this compound, ont été étudiés pour leur efficacité en matière de blindage électromagnétique . Cette application est cruciale pour protéger les appareils électroniques contre les interférences électromagnétiques.
Résistance à la corrosion
Le polypyrrole et ses dérivés sont connus pour leurs propriétés de résistance à la corrosion . Cela les rend adaptés au revêtement des métaux et des alliages pour prévenir la corrosion, prolongeant ainsi la durée de vie de ces matériaux.
Safety and Hazards
N-Ethylpyrrole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Orientations Futures
The future directions of N-Ethylpyrrole research could involve exploring its ultrafast decay dynamics when excited to the S1 electronic state using a femtosecond time-resolved photoelectron imaging method . Additionally, transforming the abundant raw materials (e.g., H2O, CO2, N2) on the earth into renewable fuels and chemicals (e.g., H2, hydrocarbons, NH3) through catalytic reactions could be another promising direction .
Propriétés
IUPAC Name |
1-ethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-2-7-5-3-4-6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUAYOJTHRDUTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870703 | |
| Record name | 1-Ethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
617-92-5, 92933-61-4 | |
| Record name | 1-Ethyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole, ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092933614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethylpyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Ethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethylpyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Ethylpyrrole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCK8RWU2W2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















